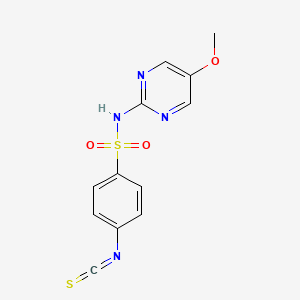
N-(Dibutylboranyl)-1-phenylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibutylboranyl)-1-phenylbutan-1-imine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boron atom bonded to two butyl groups and a phenylbutan-1-imine moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1-phenylbutan-1-imine typically involves the reaction of dibutylborane with 1-phenylbutan-1-imine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction temperature maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(Dibutylboranyl)-1-phenylbutan-1-imine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.
Substitution: Grignard reagents or organolithium compounds in ether or THF.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(Dibutylboranyl)-1-phenylbutan-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds and as a catalyst in various reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which N-(Dibutylboranyl)-1-phenylbutan-1-imine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Dibutylboranyl)-1-phenylethan-1-imine
- N-(Dibutylboranyl)-1-phenylpropan-1-imine
- N-(Dibutylboranyl)-1-phenylpentan-1-imine
Uniqueness
N-(Dibutylboranyl)-1-phenylbutan-1-imine is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds
Properties
CAS No. |
54948-32-2 |
|---|---|
Molecular Formula |
C18H30BN |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-dibutylboranyl-1-phenylbutan-1-imine |
InChI |
InChI=1S/C18H30BN/c1-4-7-15-19(16-8-5-2)20-18(12-6-3)17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChI Key |
LRPJKDJQJQWFSR-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)N=C(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


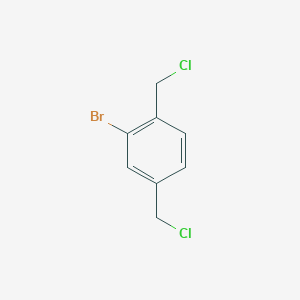
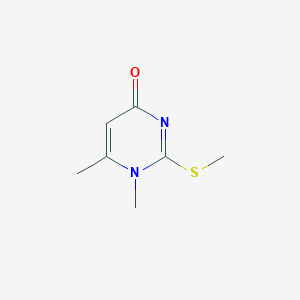
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
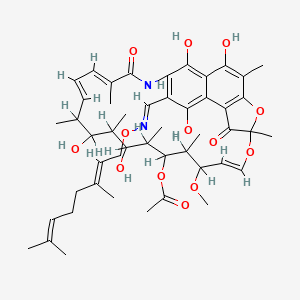
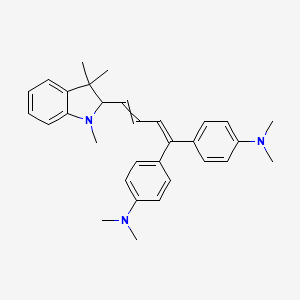
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
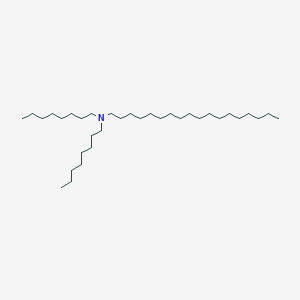


![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
